molecular formula C6H6ClNO2S B1668639 Chloramine-B CAS No. 80-16-0

Chloramine-B

Cat. No. B1668639
CAS RN: 80-16-0
M. Wt: 191.64 g/mol
InChI Key: CHVZPRDGLWBEMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chloramine-B is used in AcOH-mediated dichloroimination of indoles.

Scientific Research Applications

1. Reference Material Development

Krasheninina et al. (2015) highlighted the use of Chloramine-B in developing a certified reference material (CRM) for the mass concentration of active chlorine in water. Chloramine-B was selected for this purpose, and its purity was assessed using gas chromatography with mass spectrometric detection. This study underscores the utility of Chloramine-B in creating standards for water quality analysis (Krasheninina et al., 2015).

2. Water Disinfection and Distribution

Chloramine-B has been utilized as a disinfectant in water distribution systems. Vikesland et al. (2001) discussed the inherent instability of chloramines, including Chloramine-B, in water systems, focusing on their auto-decomposition and the factors influencing it. Their research is vital for understanding the stability and effectiveness of Chloramine-B as a water disinfectant (Vikesland et al., 2001).

3. Environmental and Health Impact Studies

Miranda et al. (2006) investigated the impact of using chloramines, including Chloramine-B, in water treatment systems on childhood blood lead levels. This study provided important insights into the environmental and health implications of Chloramine-B use in public water systems (Miranda et al., 2006).

4. Cometabolism in Drinking Water Systems

The cometabolism of Chloramine-B by nitrifying bacteria under drinking water conditions was explored by Maestre et al. (2013). They demonstrated that Chloramine-B cometabolism could significantly contribute to its decay in water distribution systems, indicating its role in the microbial dynamics of water treatment (Maestre et al., 2013).

5. Impact on Microbial Communities

Krishna et al. (2013) studied how chloramine residuals, including those from Chloramine-B, impact microbial communities in water systems. They found that different microbial classes dominated at varying chloramine residual levels, contributing to our understanding of how Chloramine-B influences microbial ecology in water distribution systems (Krishna et al., 2013).

6. Modeling Chloramine Decay

Ricca et al. (2019) modeled the decay of chloramines, including Chloramine-B, in full-scale drinking water supply systems. Their research helps in predicting and managing the stability and efficacy of Chloramine-B in water treatment processes (Ricca et al., 2019).

properties

IUPAC Name

N-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2S/c7-8-11(9,10)6-4-2-1-3-5-6/h1-5,8H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHVZPRDGLWBEMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

127-52-6 (hydrochloride salt)
Record name Chloramine-B
Source ChemIDplus
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DSSTOX Substance ID

DTXSID60229992
Record name Chloramine-B
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.64 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid with a mild odor of chlorine; [Hawley] Slightly beige solid; [MSDSonline]
Record name Chloramine-B
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Product Name

Chloramine-B

CAS RN

80-16-0
Record name N-Chlorobenzenesulfonamide
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Record name Chloramine-B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080160
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chloramine-B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60229992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHENYLSULFAMYL CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59521MS4CG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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